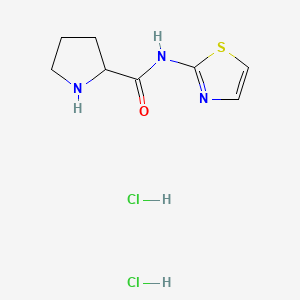

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride

Description

N-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a synthetic compound featuring a pyrrolidine-2-carboxamide core linked to a 1,3-thiazol-2-yl group, with two hydrochloride counterions. The dihydrochloride form enhances solubility, which is critical for bioavailability and crystallization studies.

Properties

Molecular Formula |

C8H13Cl2N3OS |

|---|---|

Molecular Weight |

270.18 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C8H11N3OS.2ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;;/h4-6,9H,1-3H2,(H,10,11,12);2*1H |

InChI Key |

RKSNUAKTVDTWQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=NC=CS2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Thiazole Derivatives

The initial step involves synthesizing the 1,3-thiazole core. A common approach is the condensation of thiosemicarbazide with α-bromo ketones or phenacyl bromides in ethanol under reflux conditions. For example:

- In a 50 mL single-neck flask, 0.005 mol phenacyl bromide and 0.02 mol sodium acetate are added to a solution of 0.005 mol thiosemicarbazide in 10 mL ethanol.

- The mixture is refluxed for 6 hours, then concentrated and cooled to precipitate the thiazole derivative.

- The solid is filtered and recrystallized from suitable solvents such as chloroform/hexane mixtures.

This method yields thiazole derivatives with characteristic spectroscopic features: disappearance of carbonyl stretching bands (~1700 cm^-1) in FT-IR, and NH2 and C=N stretching bands around 3365-3310 cm^-1 and 1600 cm^-1 respectively.

Preparation of Pyrrolidine Derivatives of 1,3-Thiazoles

Following thiazole synthesis, the pyrrolidine moiety is introduced by reacting the thiazole derivative with L-(+)-tartaric acid in refluxing xylene using a Dean-Stark apparatus to remove water. The reaction proceeds for 8 hours, yielding crystalline products after cooling and washing with hexane, followed by recrystallization from ethanol.

This step forms pyrrolidine derivatives of thiazoles, crucial intermediates toward the target compound.

Amidation to Form N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

The coupling of the thiazole derivative with pyrrolidine-2-carboxamide involves amidation reactions. Amidation can be achieved via:

- Activation of the carboxylic acid group of pyrrolidine-2-carboxylic acid derivatives (e.g., using coupling agents or acid chlorides).

- Reaction with the amine-functionalized thiazole intermediate under controlled conditions.

This step is often followed by purification and conversion to the dihydrochloride salt by treatment with hydrochloric acid in appropriate solvents, ensuring the formation of the stable dihydrochloride form.

Research Outcomes and Analytical Data

Spectroscopic Characterization

- FT-IR Spectroscopy : Confirms the disappearance of carbonyl peaks from starting materials and appearance of amide bands (~1650 cm^-1), along with characteristic NH stretching.

- 1H NMR Spectroscopy : Shows signals corresponding to thiazole protons, pyrrolidine ring protons, and amide NH protons. For example, NH protons appear as singlets around 10.5 ppm, aromatic and heterocyclic protons between 7.2-8.0 ppm, and pyrrolidine methylene protons in the 2.5-4.0 ppm range.

- Melting Point Determination : The dihydrochloride salt typically exhibits a sharp melting point indicative of purity, e.g., 117-119 °C for related thiazole derivatives.

Yields and Purity

- The overall yields for the synthesis steps range from moderate to good (45%-68%), depending on the specific substituents and reaction conditions.

- Recrystallization and washing steps are crucial for removing impurities and obtaining analytically pure compounds.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Thiazole ring formation | Thiosemicarbazide + phenacyl bromide, reflux in ethanol, 6 h | 68 | Formation of 1,3-thiazole confirmed by FT-IR and NMR |

| 2 | Pyrrolidine derivative synthesis | Thiazole derivative + L-(+)-tartaric acid, reflux in xylene with Dean-Stark, 8 h | Moderate (varies) | Crystalline product after hexane washing |

| 3 | Amidation | Coupling of thiazole amine with pyrrolidine-2-carboxylic acid derivative, followed by HCl treatment | Moderate to good | Formation of dihydrochloride salt confirmed by melting point and spectroscopy |

Additional Notes on Alternative Synthetic Routes

- Other methods include the use of bromination and nucleophilic substitution on thiazole intermediates to introduce various substituents before pyrrolidine coupling.

- Catalytic and reductive alkylation, as well as palladium-catalyzed coupling reactions, have been reported in related azolecarboxamide syntheses, providing alternative pathways for functionalization.

- Optimization of reaction times, solvents, and purification methods can improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .

Scientific Research Applications

Based on the search results, an article focusing solely on the applications of the compound "N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride" is not available. However, the search results do provide information on related compounds and their applications, which can help to understand the potential applications of "this compound".

Related Research and Potential Applications

-

Targeting PI3Kα/HDAC6 for Cancer Treatment: A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been discovered that target PI3Kα/HDAC6, which are considered promising targets for cancer therapy . These derivatives exhibit dual-target inhibitory activities . Compound 21j was identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor with IC50 values of 2.9 and 26 nM against PI3Kα and HDAC6, respectively . It also displayed high potency against the L-363 cell line with an IC50 value of 0.17 μM .

- Mechanism of Action: Compound 21j significantly inhibited phosphorylation of pAkt(Ser473) and induced accumulation of acetylated α-tubulin while having a negligible effect on the levels of acetylated Histone H3 and H4 at the nanomolar level .

- Potential Benefits: Due to its favorable in vitro performance, 21j has the potential to alleviate the adverse effects resulting from pan-PI3K inhibition and pan-HDAC inhibition, making it valuable for further functional investigation as an anti-cancer agent .

- Pyrrolidine Derivatives in Pharmacology: Pyrrolidine derivatives have been explored for their bioactive properties . Hybrid compounds containing cyclic or bicyclic pyrrolidine rings have been synthesized and incorporated with pharmacophore moieties such as *N-*benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole . *N-*benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings have been identified as cholinesterase inhibitors . The most active compounds were phenyl- and methyl-substituted 15g (IC 50: 0.029 µM), 15h (IC 50: 0.041 µM), and 16g (IC 50: 0.087 µM) with an indole ring in their structures .

- Other Thiazole Compounds: Substituted 1,3-thiazole compounds have various applications . Examples include:

Summary Table: Potential Applications Based on Related Compounds

| Compound Type | Target/Activity | Potential Application |

|---|---|---|

| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives | PI3Kα/HDAC6 dual inhibitor | Cancer therapy |

| *N-*benzoylthiourea-pyrrolidine carboxylic acid derivatives | Cholinesterase inhibitors | Treatment of neurodegenerative diseases |

| Substituted 1,3-thiazole compounds | Various targets | Varies depending on the specific compound |

Limitations

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Implications for Drug Design

The dihydrochloride form’s protonated amine groups may improve water solubility and target binding compared to neutral analogues. However, bulky substituents (e.g., dichlorophenyl in Compound I) could hinder membrane permeability. Computational studies are needed to correlate substituent effects with pharmacokinetic properties.

Biological Activity

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a thiazole moiety at the 2-position and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, where modifications to the pyrrolidine core can significantly influence biological activity. For instance, structural variations at specific positions on the pyrrolidine and thiazole rings have been shown to affect potency against various biological targets.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. A study highlighted the discovery of pyrrolidine-2,3-dione derivatives as potential inhibitors targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. These compounds demonstrated low cytotoxicity and effective inhibition of bacterial growth, making them promising candidates for further development against multidrug-resistant strains .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (µM) against P. aeruginosa | Cytotoxicity (CCRF-CEM) (µM) |

|---|---|---|

| 1 | 28 ± 9 | >100 |

| 32 | >100 | >100 |

| 34 | 14 ± 9 | 12.5 |

| 35 | 3 ± 1 | 53 ± 5 |

This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against P. aeruginosa, showcasing their potential effectiveness while also noting cytotoxicity levels.

Anticancer Activity

The compound's anticancer potential has also been explored, particularly through its ability to inhibit tubulin polymerization. A derivative was shown to reduce tumor growth significantly in xenograft models, indicating its efficacy in suppressing cancer cell proliferation . The mechanism involves targeting microtubule dynamics, which is critical for cell division.

Case Study: In Vivo Antitumor Activity

In a study involving a colon cancer xenograft model, the administration of a pyrrolidine derivative led to a tumor volume reduction of approximately 58%, outperforming other known tubulin inhibitors like CA-4 . This suggests that modifications to the pyrrolidine structure can enhance therapeutic efficacy while maintaining lower toxicity profiles.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Penicillin-Binding Proteins (PBPs) : Inhibition of PBPs disrupts bacterial cell wall synthesis, leading to cell lysis.

- Tubulin Binding : Compounds that interfere with tubulin polymerization can induce apoptosis in cancer cells by disrupting mitotic spindle formation.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide dihydrochloride?

- Methodology :

- Step 1 : React pyrrolidine-2-carboxylic acid derivatives with 2-aminothiazole using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) under inert conditions .

- Step 2 : Monitor reaction progression via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane eluent) .

- Step 3 : Purify via recrystallization (methanol/acetone mixtures) or column chromatography .

- Step 4 : Convert to dihydrochloride salt using HCl gas or aqueous HCl in methanol .

- Key Considerations : Optimize molar ratios of reagents and reaction time to minimize byproducts.

Q. How is the crystal structure of this compound determined and validated?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELX programs (SHELXT for solution, SHELXL for refinement) .

- Validation : Check R-factors (R1 < 0.05), residual electron density, and hydrogen-bonding networks (e.g., N–H···N interactions) .

- Example : A related thiazole-carboxamide compound showed intermolecular N–H···N hydrogen bonds stabilizing centrosymmetric dimers .

Q. What spectroscopic techniques are used to characterize this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amide linkage and thiazole protons .

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for coupling efficiency .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) .

- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .

- Data-Driven Approach :

| Variable | Optimal Condition | Yield Increase (%) | Reference |

|---|---|---|---|

| Solvent | DCM | 15–20 | |

| Reaction Time | 12–16 hours | 10 |

Q. How can contradictions in biological activity data across studies be resolved?

- Strategies :

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .

- Assay Standardization : Compare cytotoxicity data using identical cell lines (e.g., NCI-60 panel) and protocols .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking : Use AutoDock Vina with PFOR enzyme (PDB: 1PFO) as a target, based on structural homology to nitazoxanide derivatives .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.